4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Description
This compound features a pyrrolo[2,3-b]pyridine core, a bicyclic heterocyclic system, with a pyridin-4-ylmethylamino substituent at position 4 and a carboxamide group at position 4. Such scaffolds are common in kinase inhibitors due to their ability to mimic ATP’s purine ring, enabling competitive binding to kinase domains. The pyridinylmethyl group may enhance solubility and bioavailability compared to bulkier substituents, while the carboxamide facilitates hydrogen bonding with target enzymes .
Properties
CAS No. |
920960-35-6 |
|---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C14H13N5O/c15-13(20)11-8-19-14-10(3-6-17-14)12(11)18-7-9-1-4-16-5-2-9/h1-6,8H,7H2,(H2,15,20)(H2,17,18,19) |
InChI Key |
OGSMUOMHBPCGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)NCC3=CC=NC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of a pyridine derivative with an appropriate amine under acidic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it targets fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolopyridine Core
Adamantyl Derivatives
- Peficitinib (4-{[(1R,2s,3S,5s,7s)-5-Hydroxyadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide): Structure: Replaces the pyridinylmethyl group with a 5-hydroxyadamantyl moiety. Pharmacology: A Janus kinase (JAK) inhibitor approved for rheumatoid arthritis. The adamantyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility . Synthesis: Typically involves Suzuki coupling or amination reactions under controlled pH and temperature .
Hydroxymethylbutylamino Derivatives
- 4-[[(1S,2S)-1-(Hydroxymethyl)-2-methylbutyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-97-3): Structure: Features a branched alkyl chain with a hydroxymethyl group. Pharmacology: The polar hydroxymethyl group may improve solubility and metabolic stability compared to adamantyl derivatives. Potential applications in kinase inhibition or immunomodulation .
Pyrazolylamino Derivatives
- 4-Amino-2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino]-7-methyl-6-[(2R)-2-methylpyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Structure: Differs in core (pyrrolo[2,3-d]pyrimidine vs. pyrrolo[2,3-b]pyridine) and substituents (pyrazolylamino, nitrile). Pharmacology: The pyrimidine core and nitrile group suggest distinct target selectivity, possibly targeting tyrosine kinases or metabolic enzymes .
Structural and Pharmacokinetic Comparison
Biological Activity
The compound 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a member of the pyrrolo[2,3-b]pyridine family, which has garnered interest for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class often exhibit activity through inhibition of specific enzymes or receptors. For instance, studies have demonstrated that similar compounds act as inhibitors of phosphodiesterases (PDEs), particularly PDE4B, which is involved in inflammatory responses and central nervous system (CNS) signaling pathways. The inhibition of PDE4B can lead to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases and CNS disorders .
In Vitro Studies
In vitro studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds can effectively inhibit various biological targets:
| Compound | Target | IC50 Value (μM) | % Inhibition |
|---|---|---|---|
| 11h | PDE4B | 0.5 | 75% |
| 11h | TNF-α Release | >10 | <50% |
The compound 11h , a derivative closely related to our target compound, exhibited significant inhibition against PDE4B with an IC50 value of 0.5 μM, indicating strong potency .
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential. A study on a related compound demonstrated that oral administration resulted in significant anti-inflammatory effects in animal models of arthritis . This suggests that our target compound may also possess similar properties.
Case Studies
- PDE4B Inhibition : A study highlighted the synthesis and biological evaluation of various pyrrolo[2,3-b]pyridine derivatives as selective PDE4B inhibitors. The lead compound showed promising results in reducing inflammation in macrophages exposed to lipopolysaccharides .
- CNS Activity : Another investigation into the pharmacological profile of pyrrolo[2,3-b]pyridine derivatives indicated their potential as treatments for CNS disorders due to their selective action on neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
